Jolkinolide E is a bioactive compound belonging to the class of diterpenoids, specifically derived from the genus Euphorbia. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. It is characterized by its unique molecular structure and significant biological activities, which have made it a subject of various scientific investigations.
Jolkinolide E is primarily isolated from the roots of Euphorbia fischeriana, a plant known for its medicinal properties. The extraction and purification processes typically involve solvent extraction followed by chromatographic techniques to achieve high purity levels necessary for biological testing .
Jolkinolide E falls under the classification of diterpenoids, which are a subclass of terpenoids. Diterpenoids are characterized by their structure, which consists of four isoprene units, leading to a variety of biological activities. Jolkinolide E is part of a larger group of compounds known as jolkinolides, which are noted for their cytotoxic effects against various cancer cell lines .
Jolkinolide E possesses a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , with a molecular weight of approximately 430.5 g/mol.
Jolkinolide E undergoes various chemical reactions that are essential for its biological activity. These include:
The reactions are often studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity following synthesis.
The mechanism of action for Jolkinolide E involves several pathways:
Relevant analyses often include melting point determination, spectral analysis (NMR, IR), and chromatography for purity assessment.
Jolkinolide E has several scientific applications:
Jolkinolide E, a bioactive ent-abietane diterpenoid found in Euphorbia species, originates from the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP). The biosynthesis initiates with the cyclization of GGPP into casbene, catalyzed by casbene synthase (CAS), a class II diterpene cyclase. In Euphorbia peplus, this step is genetically regulated by EpCAS, whose silencing via virus-induced gene silencing (VIGS) causes a >90% reduction in jolkinolide E and related diterpenoids [1].
Subsequent oxidation steps are mediated by cytochrome P450 enzymes (CYPs). The critical branch point intermediate jolkinol C undergoes C-3 ketoreduction via the short-chain dehydrogenase/reductase EpSDR-5, yielding jolkinolide E [1]. This enzymatic conversion was confirmed through:
Further diversification involves CYP71D subfamily enzymes (e.g., CYP71D365), which oxidize casbene to jolkinol C. Silencing CYP71D365 disrupts both ingenane and jatrophane branches, confirming its upstream role [1]. The spatial organization of these enzymes occurs within diterpenoid biosynthetic gene clusters in Euphorbia genomes, enabling co-regulated expression [1] [10].
Table 1: Key Enzymes in Jolkinolide E Biosynthesis
Enzyme | Gene | Function | Effect of Silencing |
---|---|---|---|
Casbene synthase | EpCAS | GGPP → Casbene cyclization | >90% reduction in total diterpenoids |
Cytochrome P450 | CYP71D365 | Casbene → Jolkinol C oxidation | 70-80% reduction in jolkinolides |
Ketoreductase | EpSDR-5 | Jolkinol C → Jolkinolide E reduction | 65% reduction in jatrophanes |
The C₅ precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) for Jolkinolide E derive from two parallel pathways:
In Euphorbia peplus, isotopic labeling studies demonstrate cross-talk between these pathways, but the MEP pathway supplies >80% of terpenoid precursors in photosynthetic tissues [3] [6]. The MEP pathway is particularly vulnerable to oxidative stress due to its iron-sulfur (Fe-S) cluster enzymes (IspG/H). Under high ROS, accumulation of the intermediate methylerythritol cyclodiphosphate (MEcDP) occurs, which may:
Table 2: MVA vs. MEP Pathway Dynamics in Precursor Supply
Parameter | MVA Pathway | MEP Pathway |
---|---|---|
Cellular compartment | Cytosol | Plastid |
Rate-limiting enzyme | HMG-CoA reductase | DXS (1-deoxy-D-xylulose-5-phosphate synthase) |
Redox sensitivity | Low (NADPH-dependent reductases) | High (Fe-S cluster enzymes IspG/H) |
Stress response | Downregulated by ROS | MEcDP accumulation under ROS |
Precursor contribution | <20% to diterpenoids | >80% to leaf/latex diterpenoids |
Genetic evidence confirms that MEP disruption severely impacts jolkinolide E yield. E. coli mutants with impaired MEP pathway show 40–60% reduced lycopene (a reporter for isoprenoid flux), but this correlates with antioxidant degradation rather than pathway flux [9]. In Euphorbia, precursor competition occurs between:
Jolkinolide E distribution varies significantly across Euphorbia species due to:
Chemotaxonomic profiling reveals three distinct biosynthetic phenotypes:
VIGS experiments demonstrate that EpSDR-5 orthologs are functional only in jatrophane-dominant species. In ingenane-dominant taxa, alternative dehydrogenases (e.g., EpSDR-3) divert jolkinol C toward ingenol [1]. Structural modeling shows that active-site residues (Ser153, Tyr167, Lys171 in EpSDR-5) determine substrate specificity. Variants with Phe153 lack ketoreduction activity, explaining chemotype differences [1] [5].
Table 3: Chemotypic Variation in Jolkinolide E Accumulation
Species | Chemotype | Jolkinolide E (% DW) | Key Genetic Features |
---|---|---|---|
Euphorbia peplus | Jatrophane | 0.9–1.2% | Functional EpSDR-5; High CAS expression |
Euphorbia lathyris | Jatrophane | 0.8–1.0% | Conserved SDR-5 ortholog |
Euphorbia kansui | Ingenane | <0.1% | Pseudogenized SDR-5; Dominant CYP72A |
Euphorbia portlandica | Mixed | 0.3–0.4% | SDR-5 with K171Q mutation |
The C-7 carbonyl group in jolkinolide E (absent in jolkinol C) is critical for bioactivity, acting as a nucleophilic site for TFEB-mediated autophagy induction [5]. This modification occurs via late-stage oxidation by unidentified CYPs, with E. peplus showing 5-fold higher oxidation capacity than E. tirucalli, further explaining yield differences [5] [10].
Compound Names Mentioned: Jolkinolide E, ent-Abietane, Casbene, Jolkinol C, Geranylgeranyl diphosphate (GGPP), Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP), Methylerythritol cyclodiphosphate (MEcDP)
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3